molecular formula C22H29NO4S2 B2690824 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034569-19-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2690824
CAS No.: 2034569-19-0
M. Wt: 435.6
InChI Key: SCDPZLZFNSLLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The structure features a thiophene-linked cyclopentyl core connected to a methylsulfonylphenylpropanamide group, a motif often associated with targeting enzymes and receptors. This molecular architecture suggests potential for development as a small-molecule inhibitor or modulator in various biochemical pathways. Researchers can utilize this high-purity compound in hit-to-lead optimization studies, receptor binding assays, and enzyme inhibition experiments to explore its biological activity and mechanism of action. As with all our biochemicals, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S2/c1-16(24)19-10-11-20(28-19)22(13-3-4-14-22)15-23-21(25)12-7-17-5-8-18(9-6-17)29(2,26)27/h5-6,8-11,16,24H,3-4,7,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDPZLZFNSLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzamide core with a sulfonamide moiety, a cyclopentyl ring, and a thiophene derivative. Its molecular formula is C21H25N2O2SC_{21}H_{25}N_{2}O_{2}S, with a molecular weight of approximately 436.59 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have shown efficacy against bacterial strains, suggesting potential as an antimicrobial agent.
  • Fungi : The compound may also demonstrate antifungal activity, although specific data on its effectiveness against fungal pathogens is less documented.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes or receptors involved in bacterial growth and proliferation. The presence of the sulfonamide group is particularly notable for its role in many antimicrobial agents .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various microorganisms. For instance, similar compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
  • Therapeutic Applications : The compound's structural features suggest potential applications in treating conditions related to inflammation and infection. Its design aligns with known effective agents in treating bacterial infections and possibly inflammatory diseases.

Data Tables

Property Value
Molecular FormulaC21H25N2O2SC_{21}H_{25}N_{2}O_{2}S
Molecular Weight436.59 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Potential ApplicationsAntimicrobial, anti-inflammatory

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